Ethyl 2-(benzylideneamino)acetate

Description

The exact mass of the compound Ethyl 2-(benzylideneamino)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-(benzylideneamino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(benzylideneamino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

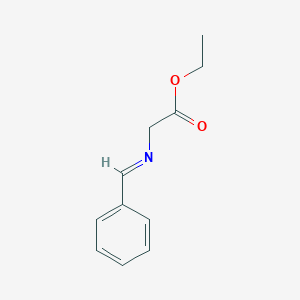

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQUMJAKVLLZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326806 | |

| Record name | N-Benzylideneglycine Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40682-54-0 | |

| Record name | N-Benzylideneglycine Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(benzylideneamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(benzylideneamino)acetate, a Schiff base formed from the condensation of benzaldehyde and ethyl glycinate. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Reaction Scheme and Mechanism

The synthesis of Ethyl 2-(benzylideneamino)acetate proceeds via a nucleophilic addition-elimination reaction, also known as a condensation reaction, between the primary amine of ethyl glycinate and the carbonyl group of benzaldehyde. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by either acid or base, or in some cases, proceed under neutral conditions. The overall reaction is reversible.

Reaction Scheme:

Caption: Overall reaction for the synthesis of Ethyl 2-(benzylideneamino)acetate.

The mechanism of this Schiff base formation involves two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine product.

Mechanism of Formation:

Caption: Stepwise mechanism of Schiff base formation.

Experimental Protocols

Several methods for the synthesis of Schiff bases from amino acids or their esters and aldehydes have been reported. Below are two representative protocols adapted for the synthesis of Ethyl 2-(benzylideneamino)acetate.

Protocol 1: Neutral Conditions in Ethanol

This protocol is a straightforward method that relies on the inherent reactivity of the starting materials.

Materials:

-

Ethyl glycinate hydrochloride

-

Benzaldehyde

-

Triethylamine (or other suitable base)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl glycinate hydrochloride in absolute ethanol.

-

Add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free ethyl glycinate.

-

To this solution, add an equimolar amount of freshly distilled benzaldehyde.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride precipitate can be removed by filtration.

-

The filtrate, containing the product, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Base-Catalyzed Synthesis

The use of a base catalyst can accelerate the reaction.[1]

Materials:

-

Ethyl glycinate

-

Benzaldehyde

-

Potassium hydroxide (catalytic amount)

-

Methanol or Ethanol

Procedure:

-

Dissolve ethyl glycinate and a catalytic amount of potassium hydroxide in methanol or ethanol in a round-bottom flask.[1]

-

Add an equimolar amount of benzaldehyde to the solution.

-

Stir the mixture at room temperature for a specified period (e.g., 1.5 hours) or until completion as monitored by TLC.[1]

-

The product may precipitate from the solution upon formation or after cooling.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

-

The product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for Ethyl 2-(benzylideneamino)acetate.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 40682-54-0 |

Table 2: Expected Yield

| Parameter | Value | Reference |

| Yield | 65-70% | Based on similar Schiff base syntheses.[1][2] |

Table 3: Spectroscopic Data (Predicted)

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ 8.3-8.5 (s, 1H, -N=CH-), δ 7.2-7.8 (m, 5H, Ar-H), δ 4.2-4.4 (q, 2H, -O-CH₂-CH₃), δ 4.1-4.3 (s, 2H, -N-CH₂-CO-), δ 1.2-1.4 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR | δ ~170 (C=O), δ ~163 (C=N), δ ~136 (Ar-C), δ ~131, ~129, ~128 (Ar-CH), δ ~61 (-O-CH₂-), δ ~60 (-N-CH₂-), δ ~14 (-CH₃) |

| IR (cm⁻¹) | ~1740 (C=O, ester), ~1640 (C=N, imine), ~3050 (Ar C-H), ~2980 (Aliphatic C-H) |

| Mass Spec (m/z) | 191 [M]⁺, fragments corresponding to the loss of -OCH₂CH₃, -COOCH₂CH₃, and fragments of the benzylidene group. |

Experimental Workflow and Logic

The synthesis and characterization of Ethyl 2-(benzylideneamino)acetate follow a logical progression from reaction setup to product verification.

Experimental Workflow:

Caption: A typical workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding for the synthesis of Ethyl 2-(benzylideneamino)acetate. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

An In-depth Technical Guide on the Chemical Properties of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in synthetic and medicinal chemistry. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, presenting quantitative data in structured tables for ease of comparison. Furthermore, it includes detailed experimental protocols and explores the potential biological relevance of this compound class, which is crucial for professionals in drug development.

Core Chemical Properties

Ethyl 2-(benzylideneamino)acetate, also known as N-Benzylideneglycine ethyl ester, is an organic compound with the chemical formula C₁₁H₁₃NO₂.[1][2] It belongs to the class of imines, specifically a Schiff base formed from the condensation of glycine ethyl ester and benzaldehyde.

Table 1: Physicochemical Properties of Ethyl 2-(benzylideneamino)acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [3] |

| CAS Number | 40682-54-0 | [1][3] |

| Appearance | Colorless to yellow liquid | [4] |

| Boiling Point | 98 °C at 0.075 Torr | |

| Density | 1.031 g/cm³ at 25°C | [5] |

| Refractive Index | 1.506 at 20°C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-(benzylideneamino)acetate is a classic example of Schiff base formation, involving the condensation reaction between an amine and an aldehyde.

Experimental Protocol: Synthesis of Ethyl 2-(benzylideneamino)acetate

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, ethanol, or benzene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base: To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, add an equimolar amount of triethylamine at 0 °C with stirring. The reaction mixture is typically stirred for 30 minutes to an hour to ensure the complete formation of the free base. The triethylamine hydrochloride salt precipitates out.

-

Reaction with Benzaldehyde: To the mixture containing the in-situ generated glycine ethyl ester, add an equimolar amount of freshly distilled benzaldehyde dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[6][7]

-

Logical Workflow for Synthesis and Purification:

Caption: Synthesis and purification workflow for Ethyl 2-(benzylideneamino)acetate.

Spectroscopic Data

The structural confirmation of Ethyl 2-(benzylideneamino)acetate is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl ester and the benzylidene moieties.

Table 2: ¹H NMR Spectral Data of Ethyl 2-(benzylideneamino)acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | ~7.1 |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | ~7.1 |

| ~4.3 | Singlet | 2H | N-CH₂ -COO | |

| ~7.3-7.5 | Multiplet | 3H | Phenyl H (meta, para) | |

| ~7.7-7.8 | Multiplet | 2H | Phenyl H (ortho) | |

| ~8.3 | Singlet | 1H | N=CH -Ph |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the presence of all carbon atoms in their respective chemical environments.

Table 3: ¹³C NMR Spectral Data of Ethyl 2-(benzylideneamino)acetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-C H₃ |

| ~61.0 | -O-C H₂-CH₃ |

| ~65.0 | N-C H₂-COO |

| ~128.0 - 131.0 | Phenyl C -H |

| ~136.0 | Phenyl C (ipso) |

| ~165.0 | N=C H-Ph |

| ~170.0 | C =O (ester) |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 4: FT-IR Spectral Data of Ethyl 2-(benzylideneamino)acetate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060-3030 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1640 | C=N stretch | Imine |

| ~1600, 1490, 1450 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data of Ethyl 2-(benzylideneamino)acetate

| m/z | Ion | Fragmentation |

| 191 | [M]⁺ | Molecular ion |

| 118 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 90 | [C₇H₆]⁺ | Phenylmethylidyne cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Pathway:

Caption: Proposed mass spectrometry fragmentation pathway.

Biological Activity and Drug Development Potential

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[8][9] The imine or azomethine group (-C=N-) is a critical pharmacophore that can interact with various biological targets.

While specific studies on the biological activity of Ethyl 2-(benzylideneamino)acetate are limited, related Schiff bases derived from amino acid esters have shown promising results. For instance, some Schiff bases of glycine derivatives have been investigated for their antibacterial and antifungal activities.[10] The presence of the benzylidene group can modulate the lipophilicity and steric properties of the molecule, potentially influencing its ability to cross cell membranes and interact with target enzymes or receptors.

The ester functionality in Ethyl 2-(benzylideneamino)acetate also presents an opportunity for modification, serving as a handle for the synthesis of more complex molecules with enhanced biological profiles. In the context of drug development, this compound can be considered a valuable intermediate or a starting point for the design of novel therapeutic agents.[11][12] Further research is warranted to explore the specific antimicrobial, antifungal, and cytotoxic activities of Ethyl 2-(benzylideneamino)acetate and its derivatives. Such studies would provide a clearer understanding of its potential applications in medicinal chemistry and drug discovery.

References

- 1. ethyl 2-(benzylideneamino)acetate | CAS:40682-54-0 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. echemi.com [echemi.com]

- 3. 40682-54-0|Ethyl 2-(benzylideneamino)acetate|BLD Pharm [bldpharm.com]

- 4. N-Benzylglycine ethyl ester | C11H15NO2 | CID 80908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Benzylglycine ethyl ester - Protheragen [protheragen.ai]

- 6. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. rsc.org [rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of Ethyl 2-(benzylideneamino)acetate, a Schiff base of significant interest in synthetic chemistry and drug discovery. The following sections detail the methodologies for its synthesis and characterization using a suite of spectroscopic techniques. All quantitative data are presented in standardized tables for clarity and comparative analysis.

Synthesis of Ethyl 2-(benzylideneamino)acetate

The synthesis of Ethyl 2-(benzylideneamino)acetate is typically achieved through the condensation reaction between glycine ethyl ester and benzaldehyde. This reaction involves the formation of a C=N imine bond through the nucleophilic attack of the primary amine of the glycine ester on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule.

Experimental Protocol: Synthesis

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, ethanol, or toluene)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

To a solution of glycine ethyl ester hydrochloride in the chosen anhydrous solvent, an equimolar amount of a base such as triethylamine is added to neutralize the hydrochloride and liberate the free amine. The mixture is stirred at room temperature for approximately 15-30 minutes.

-

An equimolar amount of benzaldehyde is then added dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or gently heated under reflux to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The salt byproduct (e.g., triethylammonium chloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude Ethyl 2-(benzylideneamino)acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic Characterization

The definitive structure of the synthesized Ethyl 2-(benzylideneamino)acetate is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired under standard operating conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 2-(benzylideneamino)acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.40 | Singlet | 2H | N-CH₂ -C=O |

| ~7.40 - 7.80 | Multiplet | 5H | Aromatic protons |

| ~8.30 | Singlet | 1H | -N=CH - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 2-(benzylideneamino)acetate

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-CH₃ |

| ~61.5 | -O-CH₂ -CH₃ |

| ~65.0 | N-CH₂ -C=O |

| ~128.0 - 131.0 | Aromatic CH |

| ~136.0 | Aromatic C (quaternary) |

| ~168.0 | -N=CH - |

| ~170.0 | C =O (Ester) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for Ethyl 2-(benzylideneamino)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O (Ester) stretch |

| ~1640 | Medium | C=N (Imine) stretch |

| ~1600, ~1490 | Medium-Weak | C=C (Aromatic) stretch |

| ~1200 | Strong | C-O (Ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas or liquid chromatography.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-(benzylideneamino)acetate (Molecular Formula: C₁₁H₁₃NO₂; Molecular Weight: 191.23 g/mol )

| m/z | Predicted Fragment |

| 191 | [M]⁺ (Molecular ion) |

| 146 | [M - OCH₂CH₃]⁺ |

| 118 | [M - COOCH₂CH₃]⁺ |

| 90 | [C₆H₅CH=N]⁺ |

| 77 | [C₆H₅]⁺ |

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the synthesis and structural elucidation process.

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and ethyl glycinate. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Compound Profile

-

IUPAC Name: Ethyl 2-[(E)-(phenylmethylidene)amino]acetate

-

Synonyms: N-Benzylideneglycine ethyl ester, Ethyl N-benzylideneglycinate, Benzaldehyde-glycine ethyl ester imine

-

CAS Number: 40682-54-0

-

Molecular Formula: C₁₁H₁₃NO₂

-

Molecular Weight: 191.23 g/mol

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | Singlet | 1H | Imine proton (-N=CH-) |

| ~7.80 - 7.85 | Multiplet | 2H | Aromatic protons (ortho to -CH=N-) |

| ~7.40 - 7.50 | Multiplet | 3H | Aromatic protons (meta and para to -CH=N-) |

| ~4.35 | Singlet | 2H | Methylene protons (-N-CH₂-C=O) |

| ~4.20 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~1.25 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Ester carbonyl carbon (-C=O) |

| ~163 | Imine carbon (-N=CH-) |

| ~136 | Aromatic quaternary carbon |

| ~131 | Aromatic CH carbon (para) |

| ~129 | Aromatic CH carbons (ortho) |

| ~128 | Aromatic CH carbons (meta) |

| ~61 | Methylene carbon (-O-CH₂-CH₃) |

| ~60 | Methylene carbon (-N-CH₂-C=O) |

| ~14 | Methyl carbon (-O-CH₂-CH₃) |

2.2. Infrared (IR) Spectroscopy

An infrared spectrum for this compound has been reported in the literature, although the specific peak data is not widely disseminated.[1][2] The expected characteristic absorption bands are detailed in Table 3.

Table 3: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3060 - 3030 | C-H (Aromatic) | Stretching |

| ~2980 - 2850 | C-H (Aliphatic) | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1640 | C=N (Imine) | Stretching |

| ~1600, ~1490 | C=C (Aromatic) | Stretching |

| ~1200 | C-O (Ester) | Stretching |

2.3. Mass Spectrometry (MS)

The expected fragmentation pattern for Ethyl 2-(benzylideneamino)acetate under electron ionization (EI) would likely involve cleavage at the ester and imine functionalities.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Proposed Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 118 | [M - COOC₂H₅]⁺ |

| 90 | [C₆H₅CH=N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

3.1. Synthesis of Ethyl 2-(benzylideneamino)acetate

The synthesis of Ethyl 2-(benzylideneamino)acetate is achieved through the condensation reaction of ethyl glycinate and benzaldehyde.[1][2]

Materials:

-

Ethyl glycinate hydrochloride

-

Benzaldehyde

-

Anhydrous sodium sulfate or magnesium sulfate

-

A suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

To a solution of ethyl glycinate hydrochloride in a suitable anhydrous solvent, add one equivalent of a base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add one equivalent of benzaldehyde to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add a drying agent (e.g., anhydrous sodium sulfate) to remove the water formed during the reaction.

-

Filter the reaction mixture to remove the drying agent and any precipitated salts.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product is a pale yellow liquid.[1][2] Due to its instability towards hydrolysis, purification by silica gel chromatography may lead to decomposition.[1][2] If necessary, purification can be attempted by vacuum distillation.

3.2. Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The FT-IR spectrum can be recorded on a neat sample between KBr plates.

-

Mass Spectrometry: The mass spectrum can be obtained using an electron ionization (EI) mass spectrometer.

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization methods.

Caption: Synthesis workflow for Ethyl 2-(benzylideneamino)acetate.

Caption: Spectroscopic characterization workflow.

References

An In-depth Technical Guide on the Formation Mechanism of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine ethyl ester. The core of this document details the multi-step reaction mechanism, supported by quantitative data from related syntheses and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the synthesis and chemical properties of imines.

Introduction

Ethyl 2-(benzylideneamino)acetate, also known as N-benzylideneglycine ethyl ester, is an imine that serves as a versatile intermediate in organic synthesis. Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond and are integral to various chemical transformations, including the synthesis of amino acids and heterocyclic compounds. The formation of ethyl 2-(benzylideneamino)acetate proceeds via a nucleophilic addition-elimination reaction between benzaldehyde and glycine ethyl ester. This reaction is typically acid-catalyzed and is reversible in nature. Understanding the mechanism and optimal conditions for its formation is crucial for its efficient synthesis and subsequent application in multi-step synthetic pathways.

Reaction Mechanism: A Stepwise Exploration

The formation of ethyl 2-(benzylideneamino)acetate from benzaldehyde and glycine ethyl ester is a classic example of imine synthesis, proceeding through a series of well-defined steps. The overall process is a condensation reaction where a molecule of water is eliminated. The mechanism, often referred to by the mnemonic P A D P E D (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), is detailed below.

Acid-Catalyzed Imine Formation

Under acidic conditions, the carbonyl oxygen of benzaldehyde is protonated, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the nitrogen atom of glycine ethyl ester then attacks the activated carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to yield the final imine product.

Quantitative Data

| Product | Reactants | Catalyst/Solvent | Reaction Time | Temperature | Yield | Reference |

| Benzylidene Glycine | Benzaldehyde, Glycine | Sodium Hydroxide / Ethanol | 3 hours | Reflux | - | [1] |

| N-Benzylglycine Ethyl Ester | Benzyl chloride, Glycine ethyl ester hydrochloride | Triethylamine / Ethanol | 4 hours | 40°C | 80.3% | [2] |

| N-Benzylglycine Ethyl Ester | Ethyl bromoacetate, Benzylamine | Benzyltriethylammonium chloride, Diisopropylethylamine / Dichloromethane | 4 hours | 25-28°C | 97.7% | [3] |

Note: The yields and conditions presented are for analogous reactions and may vary for the synthesis of ethyl 2-(benzylideneamino)acetate.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a Schiff base from benzaldehyde and glycine, which can be adapted for the synthesis of ethyl 2-(benzylideneamino)acetate by substituting glycine with glycine ethyl ester.[1]

Materials and Equipment

-

Benzaldehyde (1.06 g)

-

Glycine (0.75 g)

-

Sodium Hydroxide (0.4 g)

-

Ethanol (20 ml)

-

50 ml round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Beakers and other standard laboratory glassware

Synthetic Procedure

-

To a 50 ml round bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g) and glycine (0.75 g).

-

Add sodium hydroxide (0.4 g) to the flask.

-

Add 20 ml of ethanol to the mixture.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol.

-

Dry the purified product.

Experimental Workflow

Conclusion

The formation of ethyl 2-(benzylideneamino)acetate is a fundamental reaction in organic chemistry with broad applications. This guide has provided a detailed examination of its formation mechanism, along with relevant quantitative data from similar reactions and a comprehensive experimental protocol. The provided diagrams visually articulate the reaction pathway and the experimental workflow, offering a clear and concise understanding of the process. This information is intended to empower researchers and scientists in their synthetic endeavors involving Schiff bases and their derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 2-(benzylideneamino)acetate, a Schiff base with potential applications in various scientific fields. This document includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities.

Core Physical and Chemical Properties

Ethyl 2-(benzylideneamino)acetate, with the chemical formula C₁₁H₁₃NO₂, is a compound that presents as a liquid and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physical and chemical data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [2] |

| CAS Number | 40682-54-0 | [2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 98 °C at 0.075 Torr | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | |

| XLogP3 | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 5 | [2] |

Synthesis and Characterization

The synthesis of Ethyl 2-(benzylideneamino)acetate is typically achieved through the condensation reaction of benzaldehyde and ethyl aminoacetate, a classic example of Schiff base formation.

Experimental Protocol: Synthesis of Ethyl 2-(benzylideneamino)acetate

This protocol is based on general procedures for Schiff base synthesis.

Materials:

-

Benzaldehyde

-

Ethyl aminoacetate hydrochloride

-

Triethylamine or a similar non-nucleophilic base

-

Anhydrous ethanol or methanol

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl aminoacetate hydrochloride in anhydrous ethanol, add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free amine.

-

To this mixture, add an equimolar amount of benzaldehyde.

-

The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any salts and unreacted starting materials.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude Ethyl 2-(benzylideneamino)acetate.

-

Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-(benzylideneamino)acetate.

Experimental Protocol: Characterization

The synthesized compound is characterized using various spectroscopic techniques to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Tetramethylsilane (TMS) is used as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum is recorded using an FT-IR spectrometer.

-

The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).

-

The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps in confirming the molecular weight and structure.

Spectral Data

The following table summarizes the expected spectral data for Ethyl 2-(benzylideneamino)acetate based on its structure and data from similar compounds.

| Technique | Observation | Interpretation |

| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H), 7.8-7.4 (m, 5H), 4.3 (s, 2H), 4.2 (q, 2H), 1.3 (t, 3H) | Imine proton (N=CH), Aromatic protons, Methylene protons adjacent to nitrogen, Methylene protons of the ethyl ester, Methyl protons of the ethyl ester |

| ¹³C NMR (CDCl₃) | δ ~170, 163, 136, 131, 129, 128, 61, 60, 14 | Ester carbonyl, Imine carbon, Aromatic carbons, Methylene carbon of the ester, Methylene carbon adjacent to nitrogen, Methyl carbon of the ester |

| FT-IR (neat, cm⁻¹) | ~1740 (s), ~1640 (m), ~1600, 1490, 1450 (m) | C=O stretch (ester), C=N stretch (imine), C=C stretches (aromatic) |

| Mass Spec (EI) | m/z 191 (M⁺), 118, 90, 77 | Molecular ion, [C₆H₅CHNCH₂]⁺, [C₆H₅CH]⁺, [C₆H₅]⁺ |

Biological Activity

Schiff bases are known to exhibit a range of biological activities, and Ethyl 2-(benzylideneamino)acetate and its derivatives have been investigated for their potential as antimicrobial agents.

Antifungal and Antibacterial Activity

Studies have shown that compounds containing the 2-(benzylideneamino) moiety can exhibit significant antifungal and antibacterial properties. For instance, certain 2-benzylideneamino-5-arylimino-3-oxo-l,2,4-thiadiazolidines, which share the core benzylideneamino structure, have demonstrated potent inhibitory effects against various fungal species, including Colletotrichum sp., Monilia sp., and Aspergillus niger. These compounds have also shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. While specific studies on the antimicrobial activity of Ethyl 2-(benzylideneamino)acetate are not extensively detailed in the provided search results, the activity of structurally related compounds suggests that it may also possess similar properties.

Antimicrobial Activity Evaluation Workflow

Caption: Logical workflow for evaluating the antimicrobial activity of a compound.

This guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and protocols for the synthesis, characterization, and potential application of Ethyl 2-(benzylideneamino)acetate. Further research into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(benzylideneamino)acetate, a Schiff base derived from the condensation of benzaldehyde and glycine ethyl ester. This document consolidates key chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological activities, with a focus on its relevance in drug discovery and development.

Core Compound Properties

Ethyl 2-(benzylideneamino)acetate, also known as N-Benzylideneglycine ethyl ester, is an organic compound with the chemical formula C₁₁H₁₃NO₂. Its molecular and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Reference |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Boiling Point | 98 °C at 0.075 Torr | [3] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Clear Liquid | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [3] |

| CAS Number | 40682-54-0 | [2][3] |

Synthesis of Ethyl 2-(benzylideneamino)acetate: Experimental Protocols

The synthesis of Ethyl 2-(benzylideneamino)acetate can be achieved through the condensation reaction of glycine ethyl ester and benzaldehyde. Below are detailed experimental protocols adapted from established methods for the synthesis of related Schiff bases.

Method 1: Direct Condensation

This method is a straightforward approach for the synthesis of the Schiff base.

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzaldehyde

-

Ethanol

-

Triethylamine (or another suitable base)

-

Distilled water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a base, such as triethylamine, while stirring. Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the glycine ethyl ester free base.

-

Schiff Base Formation: Dissolve the freshly prepared glycine ethyl ester in ethanol in a clean round-bottom flask. Add an equimolar amount of benzaldehyde to the solution.

-

Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive substrates, gentle heating under reflux may be required.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified. This can be achieved by distillation under reduced pressure or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Ethyl 2-(benzylideneamino)acetate.

Method 2: Azeotropic Removal of Water

This method employs a Dean-Stark apparatus to remove the water formed during the condensation reaction, driving the equilibrium towards product formation.

Materials:

-

Glycine ethyl ester

-

Benzaldehyde

-

Toluene or Benzene

-

p-Toluenesulfonic acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of glycine ethyl ester and benzaldehyde in toluene.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

-

Work-up and Purification: After cooling the reaction mixture to room temperature, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography as described in Method 1.

Biological Activities and Potential in Drug Development

Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological effects.

General Mechanism of Action

The biological activity of Schiff bases is often attributed to the ability of the imine nitrogen to form hydrogen bonds with active sites of various enzymes and cellular receptors, leading to the disruption of normal cellular processes. Furthermore, the lipophilicity of Schiff bases can be tailored by modifying the substituents on the aromatic rings, which can enhance their ability to cross cell membranes.

Anticancer Activity

Illustrative Anticancer Activity of Related Compounds:

| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | DU-145 (Prostate Cancer) IC₅₀ (µM) |

| TYR-SB-01 | Unsubstituted benzylidene | 45.2 | 52.8 | 61.5 |

| TYR-SB-02 | 4-Nitrobenzylidene | 22.7 | 28.4 | 33.1 |

| TYR-SB-03 | 4-Hydroxybenzylidene | 38.9 | 43.1 | 50.2 |

| TYR-SB-04 | 4-Methoxybenzylidene | 31.5 | 36.7 | 42.8 |

| TYR-SB-05 | 4-Chlorobenzylidene | 25.1 | 30.9 | 35.4 |

| Cisplatin | Reference Drug | 8.5 | 12.1 | 9.8 |

| Note: The data presented in this table is illustrative and intended for representational purposes for a related class of compounds. |

Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Ethyl 2-(benzylideneamino)acetate (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial and Antifungal Activities

Schiff bases have also been extensively investigated for their antimicrobial properties. The mode of action is thought to involve the inhibition of essential enzymes or interference with the integrity of the microbial cell wall. While specific Minimum Inhibitory Concentration (MIC) values for Ethyl 2-(benzylideneamino)acetate against various bacterial and fungal strains are not widely reported, the general activity of this class of compounds suggests potential for further investigation.

Experimental Protocol for a Broth Microdilution Assay to Determine MIC:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of Ethyl 2-(benzylideneamino)acetate in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Ethyl 2-(benzylideneamino)acetate serves as a valuable model compound within the broader class of Schiff bases. Its straightforward synthesis and the known biological potential of the Schiff base scaffold make it and its derivatives interesting candidates for further investigation in the field of drug discovery. This guide provides the essential technical information for researchers to synthesize, characterize, and evaluate the biological activities of this compound, paving the way for the development of novel therapeutic agents. Further research is warranted to elucidate the specific mechanisms of action and to obtain quantitative data on the biological activities of Ethyl 2-(benzylideneamino)acetate.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(benzylideneamino)acetate as a Schiff Base Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of the Schiff base ligand, Ethyl 2-(benzylideneamino)acetate, and its transition metal complexes. Due to the limited availability of specific experimental data for this exact compound in published literature, the protocols and data presented herein are representative examples based on established methodologies for analogous Schiff bases.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of transition metals. The coordination of metal ions to Schiff base ligands can significantly enhance their biological activity, making them promising candidates for the development of novel therapeutic agents. Ethyl 2-(benzylideneamino)acetate, derived from the condensation of benzaldehyde and ethyl glycinate, is a bidentate ligand with potential applications in medicinal chemistry, particularly in the design of antimicrobial and anticancer agents.

The coordination of Ethyl 2-(benzylideneamino)acetate with metal ions like Copper (Cu), Nickel (Ni), Cobalt (Co), and Zinc (Zn) can lead to the formation of stable complexes with diverse geometries and interesting biological properties. This document outlines the synthesis, characterization, and proposed biological evaluation of this Schiff base and its metal complexes.

Synthesis and Characterization

Synthesis of Ethyl 2-(benzylideneamino)acetate (L)

The synthesis of the Schiff base ligand (L) is achieved through a condensation reaction between benzaldehyde and ethyl glycinate.

Protocol 1: Synthesis of Ethyl 2-(benzylideneamino)acetate (L)

Materials:

-

Benzaldehyde

-

Ethyl glycinate hydrochloride

-

Triethylamine (or another suitable base)

-

Ethanol (or Methanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve ethyl glycinate hydrochloride in ethanol in a round-bottom flask.

-

Add an equimolar amount of triethylamine to neutralize the hydrochloride and liberate the free amine.

-

To this solution, add an equimolar amount of benzaldehyde dropwise while stirring.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure Ethyl 2-(benzylideneamino)acetate.

Synthesis of Metal Complexes

The metal complexes of the Schiff base ligand (L) can be synthesized by reacting the ligand with the corresponding metal salts.

Protocol 2: Synthesis of Metal(II) Complexes of Ethyl 2-(benzylideneamino)acetate

Materials:

-

Ethyl 2-(benzylideneamino)acetate (L)

-

Metal(II) chlorides or acetates (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

-

Methanol (or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the Schiff base ligand (L) in hot methanol in a round-bottom flask.

-

In a separate beaker, dissolve the respective metal(II) salt in a minimum amount of methanol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring. The molar ratio of ligand to metal is typically 2:1.

-

A colored precipitate will usually form. The reaction mixture can be stirred at room temperature or gently refluxed for 1-2 hours to ensure complete complexation.

-

Cool the mixture, and collect the precipitated complex by filtration.

-

Wash the complex with cold methanol to remove any unreacted starting materials.

-

Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

Characterization

The synthesized ligand and its metal complexes should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Parameter | Expected Observations for Ethyl 2-(benzylideneamino)acetate (L) | Expected Observations for Metal Complexes |

| FT-IR (cm⁻¹) | ν(C=N) | ~1630-1640 | Shift to lower or higher frequency, indicating coordination of the azomethine nitrogen. |

| ν(C=O) | ~1730-1740 | May show a slight shift upon complexation. | |

| Appearance of new bands in the low-frequency region corresponding to ν(M-N) and ν(M-O) bonds. | |||

| ¹H NMR (ppm) | -CH=N- | ~8.2-8.4 (singlet) | Shift in the chemical shift of the azomethine proton upon complexation. |

| Aromatic-H | ~7.2-7.9 (multiplet) | Shifts in the aromatic proton signals. | |

| -CH₂- | ~4.2 (singlet) | Shift in the methylene proton signals. | |

| -CH₂CH₃ | ~4.1 (quartet), ~1.2 (triplet) | Shifts in the ethyl ester proton signals. | |

| UV-Vis (nm) | π → π | ~250-280 | Intra-ligand transitions may be shifted. |

| n → π | ~320-350 | Intra-ligand transitions may be shifted. | |

| d-d transitions | Appearance of new bands in the visible region for colored complexes (e.g., Cu(II), Ni(II), Co(II)). | ||

| Mass Spec. | Molecular Ion Peak | [M]+ or [M+H]+ corresponding to C₁₁H₁₃NO₂ | Peaks corresponding to the molecular ion of the complex or its fragments. |

| Elemental Analysis | %C, %H, %N | Should be in agreement with the calculated values for C₁₁H₁₃NO₂. | Should be in agreement with the calculated values for the proposed complex formula (e.g., [M(L)₂Cl₂]). |

Biological Applications and Protocols

Schiff base metal complexes are widely investigated for their antimicrobial and anticancer properties.[1] The increased lipophilicity of the complexes upon chelation often enhances their ability to penetrate cell membranes.

Antimicrobial Activity

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Sterile Petri dishes

-

Sterile cork borer

-

Micropipettes

-

Test compounds (Ligand and Metal Complexes) dissolved in DMSO

-

Standard antibiotic and antifungal drugs (positive controls)

-

DMSO (negative control)

Procedure:

-

Prepare the agar medium and pour it into sterile Petri dishes.

-

Once the agar solidifies, inoculate the plates with the microbial culture.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the test compounds, positive control, and negative control into the wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)

| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |

| L | 10 | 8 | 7 |

| [Cu(L)₂Cl₂] | 18 | 15 | 14 |

| [Ni(L)₂Cl₂] | 15 | 12 | 11 |

| [Co(L)₂Cl₂] | 14 | 11 | 10 |

| [Zn(L)₂Cl₂] | 12 | 10 | 9 |

| Ciprofloxacin | 25 | 22 | - |

| Fluconazole | - | - | 20 |

Note: The data in this table is illustrative and represents typical trends observed for Schiff base metal complexes.

Anticancer Activity

Protocol 4: In Vitro Cytotoxicity Study (MTT Assay)

Materials:

-

Human cancer cell line (e.g., MCF-7 - breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (Ligand and Metal Complexes) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Anticancer Activity Data (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) |

| L | >100 |

| [Cu(L)₂Cl₂] | 25.5 |

| [Ni(L)₂Cl₂] | 35.2 |

| [Co(L)₂Cl₂] | 42.8 |

| [Zn(L)₂Cl₂] | 55.1 |

| Cisplatin | 15.0 |

Note: The data in this table is illustrative and represents typical trends observed for Schiff base metal complexes.

Visualizations

Synthesis and Complexation Workflow

Caption: General workflow for the synthesis of Ethyl 2-(benzylideneamino)acetate and its metal complexes.

Experimental Workflow for Biological Evaluation

References

Application Notes and Protocols for Ethyl 2-(benzylideneamino)acetate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-(benzylideneamino)acetate is a Schiff base compound that serves as a versatile scaffold in medicinal chemistry. While direct studies on this specific molecule are limited, its structural motif is present in a wide array of derivatives exhibiting significant biological activities. This document outlines the potential applications of Ethyl 2-(benzylideneamino)acetate and its analogs in anticancer, anti-inflammatory, and antimicrobial research, providing detailed experimental protocols and summarizing key quantitative data from relevant studies. The core structure, a benzylidene group linked to an amino acid ester, offers a template for developing novel therapeutic agents.

Anticancer Applications

Derivatives of benzylidene and related Schiff bases have demonstrated promising activity against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them attractive candidates for further development as anticancer agents.[1][2] The general structure of these active compounds often involves modifications to the benzylidene ring.

Quantitative Data: Cytotoxicity of Benzylidene Derivatives

The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro. The following table summarizes representative IC50 values for a series of 4-[2-(benzylideneamino)ethyl]phenol derivatives against different cancer cell lines, illustrating the impact of substitutions on the benzylidene ring.[3]

| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |

| TYR-SB-01 | Unsubstituted benzylidene | 45.2 | 52.8 | 61.5 |

| TYR-SB-02 | 4-Nitrobenzylidene | 22.7 | 28.4 | 33.1 |

| TYR-SB-03 | 4-Hydroxybenzylidene | 38.9 | 43.1 | 50.2 |

| TYR-SB-04 | 4-Methoxybenzylidene | 31.5 | 36.7 | 42.8 |

| TYR-SB-05 | 4-Chlorobenzylidene | 25.1 | 30.9 | 35.4 |

| Cisplatin | Reference Drug | 8.5 | 12.1 | 9.8 |

| Note: The data presented in this table is illustrative and based on a representative series of related compounds to demonstrate structure-activity relationships.[3] |

Experimental Protocols for Anticancer Screening

A. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Ethyl 2-(benzylideneamino)acetate derivatives) and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.[3]

-

Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[3]

-

Washing: Wash the cells twice with ice-cold PBS.[3]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

C. Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3]

Protocol:

-

Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.[3]

-

Cell Harvesting: Collect cells by trypsinization and centrifuge at 300 x g for 5 minutes.[3]

-

Fixation: Wash the cell pellet with PBS, and then fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 2 hours.[3]

-

Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Visualization of Anticancer Screening Workflow

Caption: Workflow for in vitro anticancer screening of novel compounds.

Anti-inflammatory Applications

Ethyl acetate extracts of various medicinal plants, rich in compounds structurally related to Ethyl 2-(benzylideneamino)acetate, have shown significant anti-inflammatory and analgesic properties.[4][5][6] These compounds often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][5]

Quantitative Data: In Vitro and In Vivo Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been demonstrated in various models. The data below is a summary of findings from studies on ethyl acetate extracts containing active compounds.

| Assay Type | Model System | Treatment | Key Findings | Reference |

| In Vitro | LPS-stimulated RAW264.7 cells | EAEBc (8-128 µg/mL) | Dose-dependent reduction of NO, TNF-α, IL-1β, and IL-6 production.[4] | [4] |

| In Vivo | Carrageenan-induced paw edema (mice) | EAEBc (50, 100, 200 mg/kg) | Dose-dependent reduction in paw edema volume.[4] | [4] |

| In Vivo | Acetic acid-induced writhing (mice) | EAEBc (50, 100, 200 mg/kg) | Dose-dependent reduction in writhing response with inhibition rates of 19.94%, 40.32%, and 52.42% respectively.[4] | [4] |

| In Vivo | Xylene-induced ear edema (mice) | SPFEA (50, 100, 200 mg/kg) | Significant anti-inflammatory effect.[6] | [6] |

| EAEBc: Ethyl acetate extract of Belamcanda chinensis[4]; SPFEA: Ethyl acetate fraction of Syringa pubescens flower.[6] |

Experimental Protocols for Anti-inflammatory Screening

A. In Vitro Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).

Protocol:

-

Cell Seeding: Plate RAW264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of supernatant with 100 µL of Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.

B. In Vivo Carrageenan-Induced Paw Edema Test

This is a classic model for evaluating the anti-inflammatory activity of compounds in vivo.[7]

Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 50-200 mg/kg). A reference drug like Indomethacin (10 mg/kg) is used as a positive control.

-

Inflammation Induction: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Visualization of Anti-inflammatory Mechanism

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Applications

Schiff bases are well-known for their antimicrobial properties.[8] Derivatives incorporating the benzylideneamino moiety have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Organism Type | Species | MIC Range (mg/mL) | Active Compound/Extract | Reference |

| Yeast | Candida parapsilosis | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |

| Yeast | Candida tropicalis | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |

| Yeast | Cryptococcus neoformans | 0.006 - 6.25 | Ethyl acetate extract of Albizia adianthifolia stem bark | [10] |

| Gram-positive | Bacillus subtilis | >12 mm MZI | Ethyl acetate extract of Xerophyta spekei | [9] |

| Gram-positive | Staphylococcus aureus | >12 mm MZI | Ethyl acetate extract of Xerophyta spekei | [9] |

| Fungi | Fusarium oxysporum | Active | (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate | [11] |

| *MZI: Mean Zone of Inhibition at 50-100 mg/mL concentration.[9] |

Experimental Protocol for Antimicrobial Screening

A. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against bacteria and fungi.[10]

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) can be used as a reference.[8][10]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualization of Synthesis and Screening Logic

Caption: General workflow from synthesis to biological evaluation.

References

- 1. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Study the Biological Activity for New Schiff Base Compound 2-(((1E,2E)-1,2-Diphenyl-2-((4-(E-1-(Thiazol-2-ylimino) Ethyl) Phenyl) Imino) Ethylidene) Amino) Phenol (DEAP) [jns.kashanu.ac.ir]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of Ethyl 2-(benzylideneamino)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the synthesis and characterization of Ethyl 2-(benzylideneamino)acetate, a Schiff base with applications in organic synthesis and medicinal chemistry.

Synthesis of Ethyl 2-(benzylideneamino)acetate

Ethyl 2-(benzylideneamino)acetate is synthesized via a condensation reaction between glycine ethyl ester and benzaldehyde. This reaction typically involves refluxing the reactants in a suitable solvent, with or without a catalyst, and subsequent purification.

Experimental Protocol: Synthesis

Materials:

-

Glycine ethyl ester hydrochloride

-

Benzaldehyde

-

Triethylamine (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of glycine ethyl ester hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add benzaldehyde (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization Techniques

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized Ethyl 2-(benzylideneamino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Ethyl 2-(benzylideneamino)acetate.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(benzylideneamino)acetate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | Imine proton (-N=CH-) |

| ~7.80 - 7.70 | m | 2H | Aromatic protons (ortho) |

| ~7.50 - 7.40 | m | 3H | Aromatic protons (meta, para) |

| ~4.30 | s | 2H | Methylene protons (-N-CH₂-) |

| ~4.20 | q | 2H | Methylene protons (-O-CH₂-) |

| ~1.30 | t | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(benzylideneamino)acetate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carbonyl carbon (C=O) |

| ~163.0 | Imine carbon (-N=CH-) |

| ~136.0 | Aromatic carbon (quaternary) |

| ~131.0 | Aromatic carbon (para) |

| ~129.0 | Aromatic carbon (ortho/meta) |

| ~128.5 | Aromatic carbon (ortho/meta) |

| ~61.0 | Methylene carbon (-O-CH₂-) |

| ~60.0 | Methylene carbon (-N-CH₂-) |

| ~14.0 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Ensure the sample is dry.

-

Prepare the sample for analysis. This can be done by:

-

Neat (thin film): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

KBr pellet: Grind a small amount of solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands for Ethyl 2-(benzylideneamino)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980, ~2940 | Medium | Aliphatic C-H stretch (CH₂, CH₃) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1640 | Strong | C=N stretch (imine) |

| ~1600, ~1490, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Acquire the mass spectrum.

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) and major fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(benzylideneamino)acetate (Molecular Weight: 191.23 g/mol )

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |